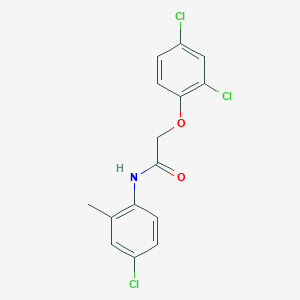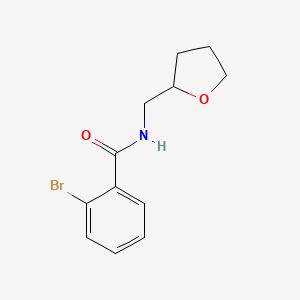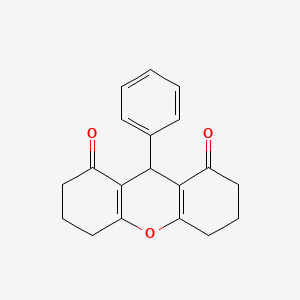
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione
Overview
Description
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione, also known as TTNPB, is a synthetic retinoid that has been used in scientific research for several decades. It is a potent agonist of retinoic acid receptors (RARs) and has been shown to have a wide range of biological effects.
Mechanism of Action
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione is a potent agonist of RARs, which are nuclear receptors that regulate gene expression. Upon binding to RARs, this compound induces conformational changes that allow for the recruitment of coactivator proteins and the subsequent activation of gene transcription. This leads to changes in cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation in a variety of cell types, including cancer cells. This compound has also been shown to inhibit proliferation and induce apoptosis in cancer cells. In addition, this compound has been shown to regulate the expression of genes involved in development, metabolism, and immune function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione in lab experiments is its potency as an RAR agonist. This allows for the efficient activation of RAR signaling pathways and the subsequent regulation of gene expression. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research involving 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the study of the role of RARs in the regulation of immune function, which could have implications for the treatment of autoimmune diseases. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential strategy for the treatment of cancer.
Scientific Research Applications
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione has been extensively used in scientific research as a tool to study the biological effects of RAR activation. It has been shown to induce differentiation and inhibit proliferation in a variety of cell types, including cancer cells. This compound has also been used to study the role of RARs in development, as well as in the regulation of gene expression.
properties
IUPAC Name |
(Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-15(16-8-4-10-22-16)12-14(19-17-9-5-11-23-17)18(21)13-6-2-1-3-7-13/h1-12,19H/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEPOKOWJGQFHW-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC(=O)C2=CC=CS2)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C(=O)C2=CC=CS2)/NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3844531.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B3844548.png)
![3-(4-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3844554.png)
![butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3844564.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3844572.png)





![9-[(benzyloxy)methyl]-3-methyl-9H-carbazole](/img/structure/B3844607.png)
![7-hydroxy-6-nitro-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B3844616.png)
![1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3844618.png)